molecular formula C15H14BrClN2O2S B2737495 5-bromo-2-chloro-N-(1-phenylcyclobutyl)pyridine-3-sulfonamide CAS No. 1424599-16-5

5-bromo-2-chloro-N-(1-phenylcyclobutyl)pyridine-3-sulfonamide

Cat. No. B2737495
CAS RN: 1424599-16-5
M. Wt: 401.7
InChI Key: DKQYQTKKIQWUHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves several steps, including halogenation, cyclization, and sulfonamide formation. Researchers have successfully synthesized both enantiomers (R and S) of this compound . The synthetic route likely includes appropriate reagents and reaction conditions.


Molecular Structure Analysis

  • Stereochemistry : The stereostructures of both enantiomers have been studied. Single crystals of the compounds were obtained for X-ray analysis, confirming their absolute configurations (ACs) .
  • Geometries : The crystal structures and calculated geometries were found to be similar, allowing a comparison of AC reliability obtained by electronic circular dichroism (ECD) analyses and theoretical simulations .


Chemical Reactions Analysis

  • Binding Modes : Molecular docking studies have been performed to analyze the binding modes of R and S isomers .
  • PI3Kα Kinase Inhibition : Compounds 10a and 10b inhibit the activity of PI3Kα kinase with IC50 values of 1.08 and 2.69 μM, respectively .

properties

IUPAC Name

5-bromo-2-chloro-N-(1-phenylcyclobutyl)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrClN2O2S/c16-12-9-13(14(17)18-10-12)22(20,21)19-15(7-4-8-15)11-5-2-1-3-6-11/h1-3,5-6,9-10,19H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQYQTKKIQWUHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2)NS(=O)(=O)C3=C(N=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-chloro-N-(1-phenylcyclobutyl)pyridine-3-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.